molecular formula C10H7N3O B8767225 5-Hydroxy-1-phenyl-1H-pyrazole-3-carbonitrile CAS No. 63650-60-2

5-Hydroxy-1-phenyl-1H-pyrazole-3-carbonitrile

Cat. No.: B8767225
CAS No.: 63650-60-2
M. Wt: 185.18 g/mol
InChI Key: VCQMKGOPYFTGTJ-UHFFFAOYSA-N
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Description

5-Hydroxy-1-phenyl-1H-pyrazole-3-carbonitrile is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by a pyrazole ring with a phenyl group and a nitrile group attached, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-1-phenyl-1H-pyrazole-3-carbonitrile typically involves the cyclocondensation of hydrazine derivatives with α, β-unsaturated carbonyl compounds. One common method includes the reaction of phenylhydrazine with ethyl cyanoacetate under acidic or basic conditions, followed by cyclization to form the pyrazole ring . The reaction is usually carried out in solvents like ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of heterogeneous catalysts, such as Amberlyst-70, has been reported to enhance the efficiency of the synthesis . These methods are designed to be eco-friendly and cost-effective, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-1-phenyl-1H-pyrazole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.

Major Products

The major products formed from these reactions include substituted pyrazoles, amines, and other functionalized derivatives, which can be further utilized in various applications .

Scientific Research Applications

5-Hydroxy-1-phenyl-1H-pyrazole-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hydroxy-1-phenyl-1H-pyrazole-3-carbonitrile involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit specific enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation . The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-1-phenyl-1H-pyrazole-3-carbonitrile is unique due to its nitrile group, which imparts distinct reactivity and allows for the synthesis of a wide range of derivatives. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.

Properties

IUPAC Name

3-oxo-2-phenyl-1H-pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O/c11-7-8-6-10(14)13(12-8)9-4-2-1-3-5-9/h1-6,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCQMKGOPYFTGTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=C(N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00622180
Record name 5-Oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63650-60-2
Record name 5-Oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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